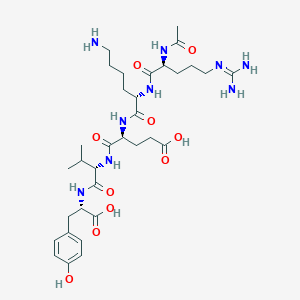
N-Acetylsplenopeptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylsplenopeptin (NASP) is a natural peptide antibiotic that has been extracted from the marine bacterium Bacillus sp. It has shown promising results in scientific research as a potential therapeutic agent due to its potent antibacterial activity against various pathogens.
Mecanismo De Acción
N-Acetylsplenopeptin exerts its antibacterial activity by binding to the bacterial cell membrane and disrupting its integrity. It causes the leakage of intracellular contents, leading to bacterial death. N-Acetylsplenopeptin has also been shown to inhibit bacterial biofilm formation, which is a major factor contributing to antibiotic resistance.
Efectos Bioquímicos Y Fisiológicos
N-Acetylsplenopeptin has been shown to have low toxicity towards mammalian cells, indicating its potential as a therapeutic agent. It has also been shown to have anti-inflammatory activity and can modulate the immune response. N-Acetylsplenopeptin has been shown to have a synergistic effect when used in combination with other antibiotics, suggesting its potential as an adjuvant therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetylsplenopeptin has several advantages for lab experiments, including its potent antibacterial activity, low toxicity towards mammalian cells, and ability to inhibit biofilm formation. However, N-Acetylsplenopeptin is a natural peptide that is prone to degradation by proteases, which can limit its stability and shelf-life. Additionally, N-Acetylsplenopeptin is relatively expensive to synthesize, which can limit its widespread use in research.
Direcciones Futuras
There are several future directions for N-Acetylsplenopeptin research, including exploring its potential as a therapeutic agent for treating infections caused by drug-resistant bacteria, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its stability and reduce costs. Additionally, N-Acetylsplenopeptin could be investigated for its potential as an adjuvant therapy in combination with other antibiotics. Finally, further research could be conducted to explore the potential of N-Acetylsplenopeptin in other applications, such as wound healing and cancer therapy.
Métodos De Síntesis
N-Acetylsplenopeptin is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethoxycarbonyl) chemistry. The process involves coupling amino acids in a specific sequence to form a peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain pure N-Acetylsplenopeptin.
Aplicaciones Científicas De Investigación
N-Acetylsplenopeptin has been extensively studied for its antibacterial activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. It has been shown to inhibit bacterial growth by disrupting the cell membrane and causing leakage of intracellular contents. N-Acetylsplenopeptin has also demonstrated potential as a therapeutic agent for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Propiedades
Número CAS |
120834-20-0 |
|---|---|
Nombre del producto |
N-Acetylsplenopeptin |
Fórmula molecular |
C33H53N9O10 |
Peso molecular |
735.8 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H53N9O10/c1-18(2)27(31(50)41-25(32(51)52)17-20-9-11-21(44)12-10-20)42-30(49)24(13-14-26(45)46)40-29(48)23(7-4-5-15-34)39-28(47)22(38-19(3)43)8-6-16-37-33(35)36/h9-12,18,22-25,27,44H,4-8,13-17,34H2,1-3H3,(H,38,43)(H,39,47)(H,40,48)(H,41,50)(H,42,49)(H,45,46)(H,51,52)(H4,35,36,37)/t22-,23-,24-,25-,27-/m0/s1 |
Clave InChI |
YNSIBIFVJKPWMX-CPHHOOCTSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Secuencia |
RKEVY |
Sinónimos |
N-acetylsplenopeptin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



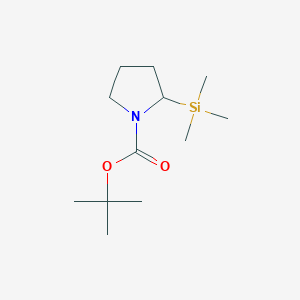
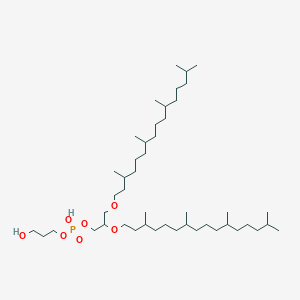
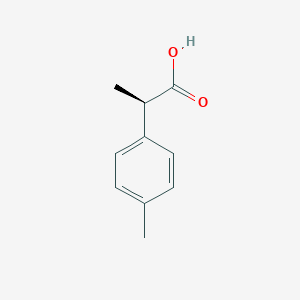
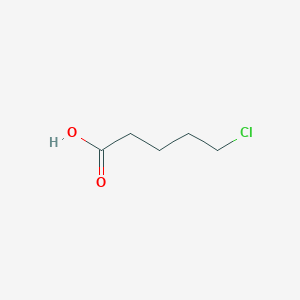
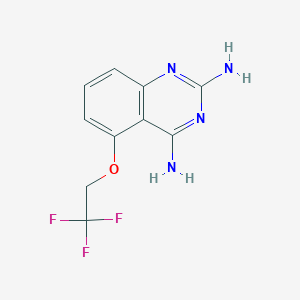
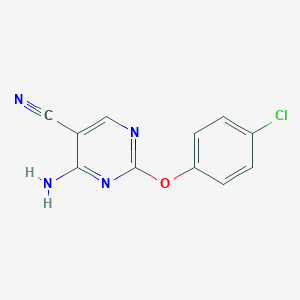
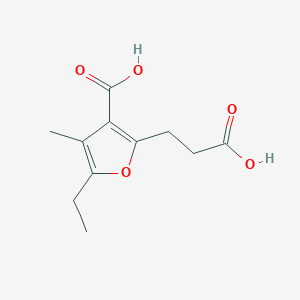
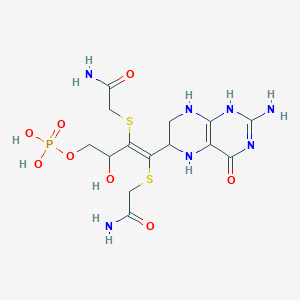
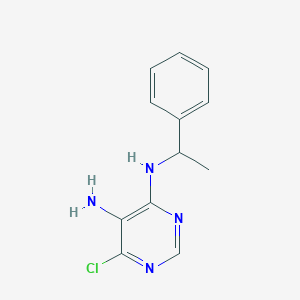
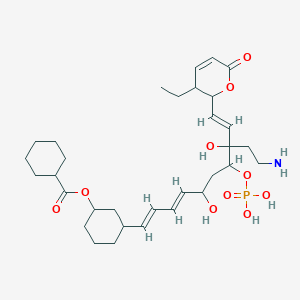
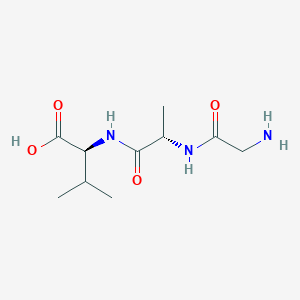
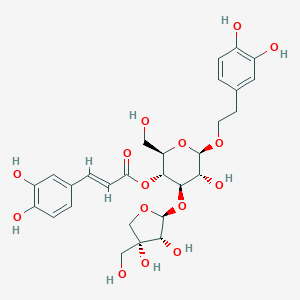
![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)